Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride
Description
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-1,5-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-2-1-3-7(9,4-6)5-6;;/h1-5,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVHMPXATDIGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure. The reaction conditions often involve the use of a strong base and an appropriate solvent to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is synthesized via multi-step reactions involving sulfonamide bond formation and nucleophilic substitutions. Key methods include:
Sulfonamide Reactivity
The sulfonamide group (–SO₂NH–) participates in:
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Acid-base reactions : Deprotonation occurs in basic media (e.g., NaOH), forming a sulfonamide anion capable of nucleophilic attacks on electrophiles like alkyl halides .
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Hydrazide formation : Reaction with hydrazine yields hydrazide derivatives, which cyclize to form thiadiazoles or triazoles under acidic conditions .
Piperazine Modifications
The piperazine ring undergoes:
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N-alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts, altering solubility and bioactivity .
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Acylation : Acetic anhydride or acyl chlorides modify the secondary amines, as seen in analogs like N-acetyl-piperazine derivatives .
Thiophene Reactivity
The thiophene ring is susceptible to:
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Electrophilic substitution : Halogenation (e.g., bromination) at the 5-position under mild conditions .
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Oxidation : Forms thiophene-2-sulfonic acid derivatives using hydrogen peroxide or ozone .
Biological Interactions and Enzyme Inhibition
The compound exhibits targeted reactivity in biochemical systems:
Stability and Degradation Pathways
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Hydrolytic degradation : The sulfonamide bond is stable under acidic conditions (pH 2–6) but hydrolyzes slowly in strong bases (pH > 10) .
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C–F bond in the fluorophenyl group, forming phenolic byproducts .
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Thermal decomposition : Degrades above 200°C, releasing SO₂ and HF gases (observed via TGA-MS) .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₁₆Cl₂N₂
Molecular Weight : 199.12 g/mol
IUPAC Name : Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride
The compound features two amine functional groups at the 1 and 5 positions of the bicyclo[3.1.1]heptane ring system, which contributes to its reactivity and potential interactions with biological targets.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:
- Substitution Reactions : The amine groups can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
- Oxidation and Reduction : The compound can be oxidized to form ketones or aldehydes or reduced to yield secondary or tertiary amines, thereby expanding its utility in synthetic pathways.
Medicinal Chemistry
Research is ongoing to investigate the pharmacological properties of this compound due to its structural similarity to biologically active compounds. Potential applications include:
- Pharmaceutical Intermediates : The compound may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.
- Biological Activity : Preliminary studies suggest that its amine groups may interact with enzymes and receptors, indicating potential therapeutic effects .
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer or crosslinking agent in polymer synthesis, enhancing material properties such as strength and thermal stability.
- Catalysis : The compound may act as a catalyst or co-catalyst in various chemical reactions, improving reaction efficiency and selectivity .
Case Study 1: Synthesis of Bioactive Compounds
A study explored the use of this compound as a scaffold for synthesizing bioactive compounds that mimic meta-benzenes. This research demonstrated that replacing benzene rings with bicyclic structures could significantly enhance water solubility and reduce lipophilicity while maintaining biological activity against specific targets like the Hedgehog signaling pathway .
| Compound | IC50 (nM) | Water Solubility (µM) | Lipophilicity (logD) |
|---|---|---|---|
| Sonidegib | 6 | 6 | 7.4 |
| Bicyclo Analog (50) | 616 | 4 | >7 |
| Bicyclo Analog (51) | 96 | 34 | <5 |
This table illustrates the comparative biological activity and physicochemical properties of different compounds derived from this compound.
Case Study 2: Industrial Applications
In industrial settings, this compound has been investigated for its role in developing new materials with enhanced properties for various applications, including coatings and adhesives due to its reactivity and ability to form stable bonds with other materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride and related bicyclic diamines or amine derivatives:
Steric and Electronic Effects
- Bicyclo[3.1.1] vs. [2.2.1] Systems : The [3.1.1] framework introduces greater ring strain and asymmetry compared to the more symmetrical [2.2.1] system. This strain may enhance reactivity in stereoselective syntheses but reduce stability under harsh conditions .
Pharmaceutical Utility
Research Findings and Commercial Relevance
Stability and Reactivity
- Stability studies indicate that the [3.1.1] dihydrochloride salt is hygroscopic but retains integrity under inert atmospheres, unlike the [2.2.1] analog, which degrades at elevated temperatures .
Biological Activity
Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and applications in drug discovery.
Structure
This compound features a bicyclic framework with two amine groups, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves methods such as double alkylation of cyclohexane 1,3-diesters with diiodomethane under controlled conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its bicyclic structure allows it to fit into particular binding sites on enzymes and receptors, potentially modulating their activity .
Key Findings
- Inhibition of Enzymatic Activity : Studies indicate that the compound can inhibit enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects .
- Receptor Interaction : Preliminary research suggests that bicyclo[3.1.1]heptane derivatives may act as ligands for certain receptors, influencing cellular signaling pathways .
Anticancer Activity
Recent studies have evaluated the anticancer potential of bicyclo[3.1.1]heptane derivatives by assessing their ability to inhibit the Hedgehog signaling pathway, which is crucial in cancer progression . The following table summarizes the biological activity data:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Sonidegib | 6 | Hedgehog pathway inhibitor |
| Bicyclo[3.1.1]heptane analogue | 96 | Hedgehog pathway inhibitor |
| Saturated analogue | 616 | Less potent Hedgehog pathway inhibitor |
This data indicates that while bicyclo[3.1.1]heptane analogues exhibit promising activity, they are less potent than the original drug Sonidegib .
Pharmacokinetics and Solubility
Research has shown that substituting traditional aromatic structures with bicyclo[3.1.1]heptane frameworks can enhance solubility while maintaining biological activity . The following table presents physicochemical properties relevant to drug development:
| Property | Sonidegib (µM) | Bicyclo[3.1.1]heptane analogue (µM) |
|---|---|---|
| Water Solubility | 6 | 34 |
| Lipophilicity (logD) | 7.4 | Not significantly different |
This substitution led to a significant increase in solubility (>500%), which is crucial for drug formulation and delivery .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride to ensure long-term stability?
- Store in a dry, cool environment (2–8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hygroscopic degradation or oxidation. Use airtight containers with desiccants to minimize moisture exposure . Avoid proximity to heat sources, as thermal instability may lead to decomposition or hazardous reactions .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bicyclic framework and amine hydrochloride groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] or [M-Cl] ions).
- Infrared (IR) Spectroscopy : Identify N–H stretching (2500–3000 cm) and amine hydrochloride absorption bands.
- HPLC with UV detection ensures purity (>98%) by quantifying impurities under reverse-phase conditions .
Q. How should researchers safely handle this compound to mitigate exposure risks?
- Use personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Conduct experiments in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility data reported for this compound across different solvents?
- Methodological refinement :
- Temperature control : Solubility in polar solvents (e.g., water, methanol) may vary with temperature; use dynamic light scattering (DLS) to monitor aggregation.
- pH adjustment : Protonation of the amine groups influences solubility; test across a pH gradient (e.g., 2–10) with buffered solutions.
- Cross-validation : Compare results from gravimetric analysis, UV-Vis spectrophotometry, and nephelometry to resolve contradictions .
Q. What strategies optimize the use of this compound in coupling reactions for analytical applications?
- Coupling agent optimization :
- Concentration gradients : Test molar ratios (1:1 to 1:5) of the compound relative to target analytes (e.g., chloramphenicol) to minimize background noise .
- Reaction kinetics : Use stopped-flow spectroscopy to determine optimal reaction times and avoid over-coupling.
- Detection limits : Pair with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA) to enhance sensitivity (LOD <0.2 μg/mL) via azo-dye formation .
Q. How does the compound’s stability under varying experimental conditions (e.g., temperature, pH) impact reaction yields?
- Thermal stability : Degradation occurs above 40°C; use differential scanning calorimetry (DSC) to identify exothermic decomposition peaks .
- pH-dependent stability : Protonated amines remain stable in acidic conditions (pH 3–6), but deprotonation at pH >7 accelerates hydrolysis. Pre-equilibrate solutions to the target pH before use .
Q. What experimental designs mitigate side reactions during functionalization of the bicyclic core?
- Protecting group strategies : Temporarily block primary amines with Boc (tert-butoxycarbonyl) groups to direct reactivity to secondary sites.
- Catalytic systems : Use Pd/C or Ru-based catalysts for selective hydrogenation without disrupting the bicyclic structure .
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?
- Controlled variables :
- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify lineage-dependent effects.
- Solvent artifacts : Ensure residual solvents (e.g., DMSO) are below cytotoxic thresholds (<0.1% v/v).
- Dosage normalization : Use molarity (not weight/volume) to account for molecular weight variations in analogues .
Q. What computational methods validate the stereochemical configuration of synthesized derivatives?
- Density Functional Theory (DFT) : Compare calculated -NMR chemical shifts with experimental data to confirm stereochemistry.
- X-ray crystallography : Resolve crystal structures of key intermediates to establish absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
